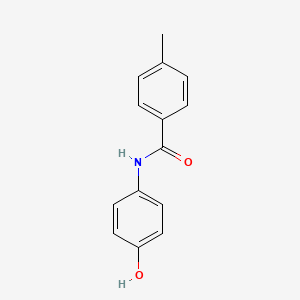

N-(4-羟基苯基)-4-甲基苯甲酰胺

描述

N-(4-hydroxyphenyl)-4-methylbenzamide is a chemical compound that belongs to the class of benzamides, which are amides derived from benzoic acid. The compound features a phenyl ring with a hydroxy group at the 4-position and a benzamide moiety with a methyl group at the 4-position. This structure suggests potential biological activity, and derivatives of this compound have been studied for various pharmacological effects, including anticonvulsant and memory-enhancing properties .

Synthesis Analysis

The synthesis of N-(4-hydroxyphenyl)-4-methylbenzamide and its derivatives involves various chemical reactions. For instance, derivatives of N-(hydroxymethyl)-benzamide, which are structurally related to N-(4-hydroxyphenyl)-4-methylbenzamide, have been synthesized and identified as metabolites of N-methylbenzamide . Additionally, the synthesis of related compounds with potential memory-enhancing effects has been reported, involving the introduction of N,N-dialkylaminoethoxy/propoxy moieties . The synthesis of other benzamide derivatives, such as those with a sulfonylsulfatide group, has been achieved through hydrogenation and esterification reactions .

Molecular Structure Analysis

Molecular modeling and crystallographic studies have been conducted on N-phenylbenzamide anticonvulsants, which share a similar core structure with N-(4-hydroxyphenyl)-4-methylbenzamide. These studies have revealed that the most active compounds adopt a consistent conformation that facilitates the formation of hydrogen bonds to the carbonyl oxygen atom . Additionally, the molecular structure of related compounds has been determined by X-ray diffraction methods, providing insights into the conformational flexibility and intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the substituents on the phenyl ring and the nitrogen atom. For example, the stability of N-(hydroxymethyl) compounds is affected by substitution in the 4-position of the phenyl ring and on the nitrogen atom . The formation of hydrogen bonds and other intermolecular interactions plays a significant role in the chemical behavior of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-hydroxyphenyl)-4-methylbenzamide derivatives have been characterized using various spectroscopic methods, including IR, Raman, and NMR. These studies have provided detailed information on the vibrational spectra, potential energy distribution, and formation of hydrogen bonds . The crystal structure and spectroscopic properties of related compounds have also been investigated, revealing the influence of molecular geometry on the formation of supramolecular structures .

科学研究应用

代谢和稳定性研究

- 代谢转化:N-(4-羟基苯基)-4-甲基苯甲酰胺的衍生物已对其代谢途径进行了研究。N-(羟甲基)-苯甲酰胺是N-甲基苯甲酰胺的主要代谢物,被确认为尿液代谢物,表明这些化合物在代谢过程中起作用 (罗斯等人,1983)。

生物传感器开发

- 电催化测定:一项研究开发了一种使用改性N-(4-羟基苯基)-3,5-二硝基苯甲酰胺-FePt/CNTs碳糊电极的生物传感器。该生物传感器显示出电催化测定谷胱甘肽和吡罗昔康的潜力,证明了该化合物在分析化学中的实用性 (Karimi-Maleh 等人,2014)。

分子模拟和药物开发

- 记忆增强:合成了一系列N-(4-羟基苯基)-3,4,5-三甲氧基苯甲酰胺衍生物,并评估了它们作为记忆增强剂的潜力。这些化合物表现出乙酰胆碱酯酶抑制活性,表明它们在开发治疗认知障碍方面的应用 (Piplani 等人,2018)。

分子结构分析

- 晶体结构测定:已经确定了N-3-羟基苯基-4-甲氧基苯甲酰胺等相关化合物的分子结构,提供了对分子间相互作用对分子几何形状影响的见解。此类研究对于理解这些化合物的物理和化学性质至关重要 (Karabulut 等人,2014)。

合成与表征

- 化合物合成:已经记录了N-(4-羟基苯基)-4-甲基苯甲酰胺的各种衍生物的合成和表征。这些研究有助于了解它们的化学性质和在医药化学和材料科学等各个领域的潜在应用 (何等人,2014)。

电化学应用

- 电催化氧化:一项研究重点关注使用改性N-(4-羟基苯基)-3,5-二硝基苯甲酰胺ZnO/CNT纳米复合电极对巯甲丙脯酸进行电催化氧化。这突出了该化合物在开发新型电化学传感器中的作用 (Bagheri 等人,2014)。

抗菌评价

- 抗菌活性:已合成并评估了N-(4-羟基苯基)-4-甲基苯甲酰胺的衍生物的抗菌特性,表明它们在开发新型抗菌剂中的潜力 (Ravichandiran 等人,2015)。

作用机制

Target of Action

N-(4-hydroxyphenyl)-4-methylbenzamide, also known as Fenretinide , primarily targets nuclear factor κB (NF-κB) and Mat1A genes . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival. Mat1A gene is involved in the synthesis of S-adenosylmethionine, a universal methyl donor for almost 100 different substrates, including DNA, RNA, hormones, proteins, and lipids .

Mode of Action

Fenretinide inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It induces apoptosis in cells resistant to all-trans-retinoic acid, a high-affinity ligand for the retinoic acid receptors (RARs), suggesting that Fenretinide signals through a mechanism independent of the retinoid receptors .

Biochemical Pathways

Fenretinide affects multiple biochemical pathways. It has been found to cause lysosomal membrane permeabilization and cytosolic relocation of cathepsin D . This process is associated with the generation of reactive oxygen species, suggesting that lysosomal destabilization is dependent on elevation of reactive oxygen species and precedes mitochondrial dysfunction .

Pharmacokinetics

The pharmacokinetics of Fenretinide have been studied in rats. After an intravenous dose, the plasma concentration-time curve could be accurately described by a triexponential equation . A 5-day excretion study revealed that less than 2% of a single intravenous dose is excreted as unmetabolized Fenretinide in urine and feces, and that most of the radioactivity is eliminated in the feces .

Result of Action

Fenretinide’s action results in the inhibition of cell growth through the induction of apoptosis . This effect is strikingly different from that of vitamin A, which induces cell differentiation . Fenretinide induces apoptosis in both estrogen receptor (ER)-positive and ER-negative breast cancer cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Fenretinide. For instance, in a study on soil gross N nitrification rate and N2O production, Fenretinide showed a moderate inhibitory capacity compared with other chemical inhibitors . The influence of Fenretinide on gross N mineralization rate was dependent on the type of inhibitor used .

安全和危害

未来方向

There are ongoing studies on similar compounds for their potential applications. For instance, N-(4-hydroxyphenyl)retinamide or fenretinide has been investigated for potential use in the treatment of cancer . Another study proposes a scalable, operator-friendly, and one-step procedure to synthesize highly pure N - (4-ethoxyphenyl)-retinamide without purification work-up and in quantitative yield .

属性

IUPAC Name |

N-(4-hydroxyphenyl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-2-4-11(5-3-10)14(17)15-12-6-8-13(16)9-7-12/h2-9,16H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMRVZGCGJBGPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400329 | |

| Record name | N-(4-hydroxyphenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23646-69-7 | |

| Record name | N-(4-hydroxyphenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

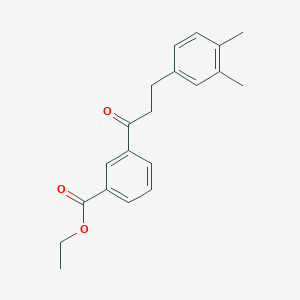

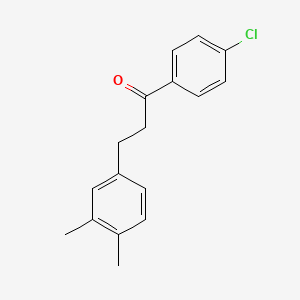

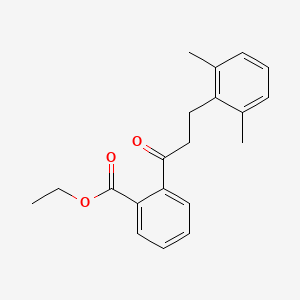

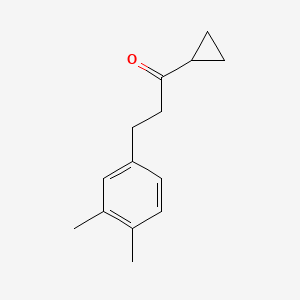

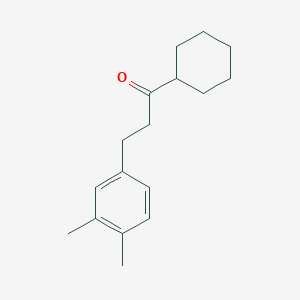

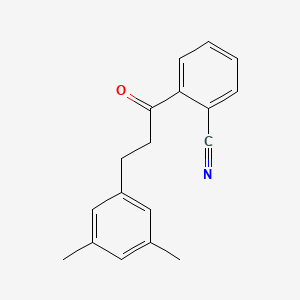

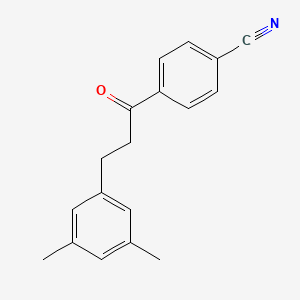

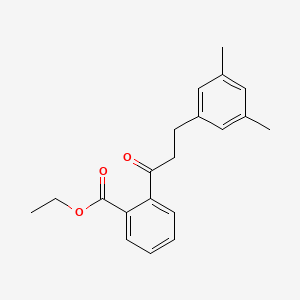

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

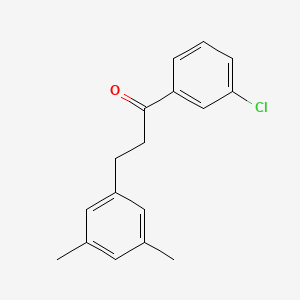

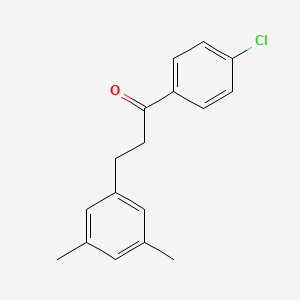

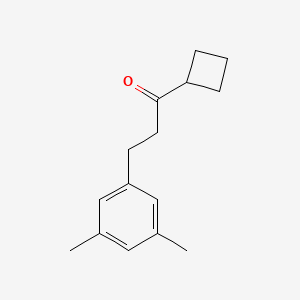

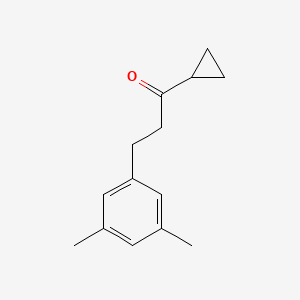

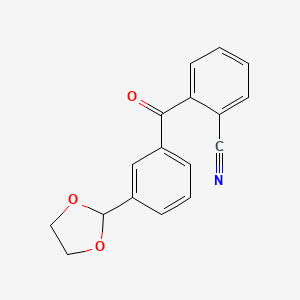

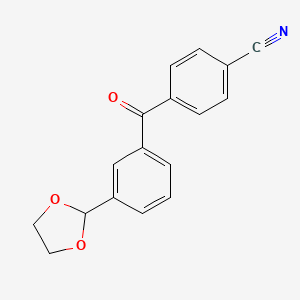

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。